2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide
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Overview
Description
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide typically involves multistep reactions. One common approach is the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloropyrazine to form the pyrazolo[1,5-a]pyrazine core. The final step involves the acylation of the pyrazolo[1,5-a]pyrazine with N-ethyl-N-(m-tolyl)acetamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their biological activities and used in medicinal chemistry.
1,2,5-Oxadiazolo[3,4-b]pyrazines:
Uniqueness
What sets 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide apart is its unique combination of a pyrazolo[1,5-a]pyrazine core with specific substituents that confer distinct biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H21ClN4O2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-3-27(19-6-4-5-16(2)13-19)22(29)15-26-11-12-28-21(23(26)30)14-20(25-28)17-7-9-18(24)10-8-17/h4-14H,3,15H2,1-2H3 |
InChI Key |
HYRPLEJGVRMLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
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